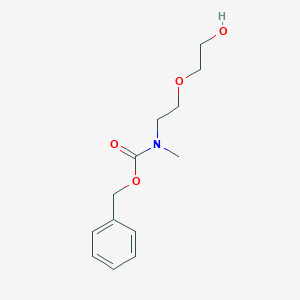

Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

Description

Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate is an organic compound with the molecular formula C12H17NO4 It is a derivative of carbamic acid and is characterized by the presence of a benzyl group, a hydroxyethoxyethyl group, and a methyl group attached to the carbamate moiety

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

benzyl N-[2-(2-hydroxyethoxy)ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C13H19NO4/c1-14(7-9-17-10-8-15)13(16)18-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |

InChI Key |

BTZBVTLPHVTGNL-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOCCO)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 2-(2-hydroxyethoxy)ethylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product.

Another synthetic route involves the reaction of benzyl alcohol with 2-(2-hydroxyethoxy)ethyl isocyanate. This reaction also proceeds under mild conditions and results in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbamate moiety can be reduced to form primary amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Benzyl (2-(2-carboxyethoxy)ethyl)(methyl)carbamate.

Reduction: Benzyl (2-(2-hydroxyethoxy)ethyl)amine.

Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its use as a prodrug.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The hydroxyethoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

Benzyl carbamate: A simpler derivative with a benzyl group and a carbamate moiety.

Benzyl (2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of a hydroxyethoxyethyl group.

Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate: Lacks the methyl group present in benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate.

Uniqueness

This compound is unique due to the presence of both a hydroxyethoxyethyl group and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and potential therapeutic properties compared to similar compounds.

Biological Activity

Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate is an organic compound classified as a carbamate, with the molecular formula C12H17NO4. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions with various biological systems.

Molecular Structure

The structure of this compound consists of:

- Carbamate moiety : Provides stability and potential interaction sites with biological targets.

- Benzyl group : Enhances lipophilicity, which may improve membrane permeability.

- Hydroxyethoxyethyl group : Increases solubility and bioavailability.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | C12H17NO4 |

| Molecular Weight | 239.27 g/mol |

| Functional Groups | Carbamate, ether |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The carbamate moiety can interact with enzymes, potentially inhibiting their activity. For instance, similar carbamates have shown inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmitter regulation.

- Cell Membrane Interaction : The compound may alter cell membrane permeability, enhancing the uptake of other therapeutic agents or impacting cellular homeostasis.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests demonstrated significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus.

- Cytotoxicity Assays : Research has indicated that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation .

- Pharmacokinetics : Studies have shown that the hydroxyethoxyethyl group enhances the compound's solubility and absorption when administered orally, which is critical for its efficacy in therapeutic applications.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Enzyme Interaction | Inhibits acetylcholinesterase |

| Pharmacokinetic Profile | Improved solubility and bioavailability |

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Table 3: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl carbamate | C10H11NO2 | Simpler structure, less lipophilicity |

| Benzyl (2-hydroxyethyl)carbamate | C11H15NO3 | Lacks methyl group, different solubility |

| Tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate | C12H26N2O4 | Higher stability due to tert-butyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.